molecular formula C25H22N2O5S B2708088 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 895645-72-4

2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2708088
CAS No.: 895645-72-4
M. Wt: 462.52
InChI Key: SJFOLQBCJJEZOB-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the sulfonyl and acetamide groups, along with the quinoline ring, makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. The sulfonyl group can form covalent bonds with enzyme active sites, inhibiting their activity. The acetamide group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as anti-malarial agents.

    Sulfonyl Derivatives: Compounds like sulfonylureas, which are used as anti-diabetic agents.

    Acetamide Derivatives: Compounds such as paracetamol, which is used as an analgesic and antipyretic.

Uniqueness

2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the quinoline core allows for DNA intercalation, the sulfonyl group provides enzyme inhibition capabilities, and the acetamide group enhances binding affinity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-19-12-14-20(15-13-19)33(30,31)23-16-27(22-11-7-6-10-21(22)25(23)29)17-24(28)26-18-8-4-3-5-9-18/h3-16H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFOLQBCJJEZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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